3,5-Bis(4-fluorobenzoyl)phenol
Description
Contextualization within Aromatic Poly(ether ketone) Chemistry
Aromatic poly(ether ketone)s (PEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide, typically a difluorinated aromatic ketone.
Within this context, 3,5-Bis(4-fluorobenzoyl)phenol serves as a key monomer. Its structure, featuring a central phenolic hydroxyl group and two terminal 4-fluorobenzoyl groups, allows for the formation of intricate polymer architectures. The fluorine atoms activate the adjacent carbonyl groups, making them susceptible to nucleophilic attack by a phenoxide, thus enabling the formation of ether linkages that constitute the backbone of poly(ether ketone)s. This reactivity is fundamental to its utility in creating both linear and more complex polymer structures. nih.govreading.ac.uk
A modified synthesis procedure for this compound involves the acetylation of 5-hydroxyisophthalic acid, conversion to the corresponding acid chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis. chemrxiv.orgukzn.ac.za This method yields the final product with a sharp melting point of 154°C. chemrxiv.org
Significance as a Key AB2 Monomer Precursor
The structure of this compound is that of an AB2 type monomer. In this classification, 'A' represents the nucleophilic phenolic hydroxyl group, and 'B' represents the two electrophilic 4-fluorobenzoyl groups. This AB2 functionality is the cornerstone of its importance in producing hyperbranched polymers. acs.orgresearchgate.net
Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties compared to their linear counterparts, including lower viscosity and higher solubility. The self-polycondensation of an AB2 monomer like this compound, or its derivatives, leads to the formation of these dendritic structures. acs.orgresearchgate.net
The polymerization of this compound has been shown to yield cyclic hyperbranched poly(ether ketone)s. researchgate.netacs.org However, the molecular weights of these polymers are often limited by cyclization reactions, a common occurrence in the polycondensation of ABn monomers. researchgate.netacs.orgresearchgate.net Research has demonstrated that the resulting cyclic, hyperbranched polymers can reach masses of around 14,000 Da. researchgate.netacs.org
Furthermore, this compound is a versatile precursor for synthesizing other AB2 monomers with more extended phenylene units. acs.org By starting with this compound, researchers can systematically build larger monomers, which are then polymerized to create hyperbranched poly(ether ketone)s with tailored properties. acs.org For instance, the conversion of the hydroxyl group to a triflate, followed by a cross-coupling reaction and ether cleavage, allows for the stepwise extension of the monomer structure. acs.org
The properties of the resulting hyperbranched polymers, such as solubility and thermal characteristics, are directly influenced by the structure of the AB2 monomer derived from this compound. acs.org For example, hyperbranched poly(ether ketone)s derived from monomers with a greater number of phenylene units exhibit higher glass transition temperatures. acs.org
In some applications, the hydroxyl group of this compound is protected, for instance, by converting it to a 1-(tert-butyldimethylsilyloxy) group. nih.gov This protected form can then be polycondensed with bisphenols to create linear poly(ether ketone)s. nih.govresearchgate.net Subsequent removal of the protecting group yields a linear polymer with hydroxyl groups in the side chains, offering another avenue for creating functionalized high-performance polymers. nih.govresearchgate.net
Interactive Data Tables
Physical Properties of this compound
| Property | Value |
|---|
Polymerization Characteristics of this compound
| Polymer Type | Key Finding | Reference |
|---|---|---|
| Cyclic Hyperbranched Poly(ether ketone) | Molecular weight limited by cyclization, with masses up to ~14,000 Da detected. researchgate.netacs.org | researchgate.net, acs.org |
Structure
3D Structure
Properties
CAS No. |
152993-92-5 |
|---|---|
Molecular Formula |
C20H12F2O3 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[3-(4-fluorobenzoyl)-5-hydroxyphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H12F2O3/c21-16-5-1-12(2-6-16)19(24)14-9-15(11-18(23)10-14)20(25)13-3-7-17(22)8-4-13/h1-11,23H |
InChI Key |
JPYRKTLIWNBXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)O)C(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Bis 4 Fluorobenzoyl Phenol
Friedel-Crafts Acylation Pathways
A important method for the synthesis of 3,5-Bis(4-fluorobenzoyl)phenol and its derivatives is the Friedel-Crafts acylation. organic-chemistry.orgukzn.ac.za This classic organic reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. google.com The reaction proceeds via electrophilic aromatic substitution to form an aryl ketone. This method is advantageous because the ketone product is typically less reactive than the starting material, which helps to prevent multiple acylations. google.com
Synthesis from 5-Hydroxyisophthalic Acid and Derivatives
One of the foundational starting materials for the synthesis of this compound is 5-hydroxyisophthalic acid. chemicalbook.comnih.gov This compound, also known as 5-hydroxy-1,3-benzenedicarboxylic acid, provides the central phenolic ring and the basis for the two benzoyl groups. The synthesis typically involves the conversion of the carboxylic acid groups of 5-hydroxyisophthalic acid into a more reactive form, such as an acyl chloride, which can then undergo a Friedel-Crafts reaction with a suitable aromatic substrate.
Various methods have been documented for the preparation of 5-hydroxyisophthalic acid itself, including the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution with a copper compound catalyst. google.com It is also used as a starting material for various other products, including pharmaceuticals and polymers. google.com
| Property | Value | Source |
| CAS Number | 618-83-7 | |
| Molecular Formula | C8H6O5 | |
| Molecular Weight | 182.13 g/mol | |
| Melting Point | 298-301 °C | |
| Appearance | White to slightly yellow powder | chemicalbook.com |
Utilization of 5-Methoxyisophthalic Acid Precursors
An alternative and often preferred precursor is 5-methoxyisophthalic acid. chemicalbook.comsigmaaldrich.com The methoxy (B1213986) group serves as a protected form of the hydroxyl group, which can be advantageous in preventing unwanted side reactions during the synthesis. researchgate.net The synthesis of this compound has been noted as an application of 5-methoxyisophthalic acid. chemicalbook.comsigmaaldrich.com
The general approach involves using 5-methoxyisophthalic acid or its derivatives to perform a double Friedel-Crafts acylation. Following the acylation, the methoxy group is deprotected, typically through cleavage with a reagent like aluminum chloride, to yield the final phenolic compound. researchgate.netacs.org For instance, 3,5-bis(4-fluorobenzoyl)anisole, the methoxy-protected version of the target molecule, is synthesized and subsequently deprotected to give this compound. researchgate.netacs.org
| Property | Value | Source |
| CAS Number | 46331-50-4 | sigmaaldrich.com |
| Molecular Formula | C9H8O5 | sigmaaldrich.com |
| Molecular Weight | 196.16 g/mol | sigmaaldrich.com |
| Melting Point | 275-280 °C | sigmaaldrich.com |
| Appearance | White solid | chemicalbook.com |
Multi-Step Synthesis Schemes and Procedural Modifications
The creation of this compound is inherently a multi-step process, often involving a sequence of reactions to build the molecule. medium.com These synthetic routes are designed to carefully control the introduction of functional groups and ensure the desired final structure.
A common strategy involves the convergent synthesis approach. For example, 3,5-bis(4-fluorobenzoyl)anisole can be used as a building block. researchgate.net This intermediate is reacted with phenol (B47542) to create a first-generation dendron. The methoxy group is then converted to a hydroxyl group, which can be further reacted with more building blocks to create higher-generation dendritic structures. researchgate.net
Modifications to the reaction conditions are often necessary to optimize the yield and purity of the product. This can include the choice of solvent, catalyst, and reaction temperature. For instance, the polycondensation of this compound has been studied under various conditions to control the molecular weight and prevent unwanted side reactions like cyclization. researchgate.net
Strategic Functional Group Protection and Deprotection in Synthesis
The use of protecting groups is a critical strategy in the synthesis of complex organic molecules like this compound. uchicago.edusynarchive.comlibretexts.org Protecting groups are temporarily attached to a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. youtube.com
In the context of synthesizing this compound, the phenolic hydroxyl group is often protected to prevent its interference with the Friedel-Crafts acylation or other reactions. A common protecting group for phenols is the methoxy group, as seen in the use of 5-methoxyisophthalic acid. researchgate.netacs.org Another protecting group that has been utilized is the tert-butyldimethylsilyl (TBDMS) group. mdpi.com For example, 1-(tert-butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene has been used in polycondensation reactions. mdpi.com
The deprotection step, which removes the protecting group to reveal the original functional group, is just as crucial as the protection step. uchicago.edu For a methoxy group, cleavage can be achieved with reagents like aluminum chloride or boron tribromide. researchgate.netacs.org Silyl (B83357) ethers like TBDMS are typically removed by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org The choice of protecting group and the conditions for its removal must be carefully selected to be compatible with the other functional groups present in the molecule. uchicago.eduorganic-chemistry.org
Polymerization Reactions and Resulting Macromolecular Architectures
Polycondensation Mechanisms and Conditions
The polymerization of 3,5-Bis(4-fluorobenzoyl)phenol and related monomers proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. kpi.uasmolecule.com This process is fundamental to the formation of the ether linkages that constitute the backbone of poly(ether ketone)s. kpi.ua The reaction is typically facilitated by the conversion of the phenolic hydroxyl group into a more potent nucleophile, a phenoxide anion, which then attacks the electron-deficient carbon atoms of the activated fluoro-aromatic rings. smolecule.com
The formation of the necessary phenoxide nucleophile is achieved in the presence of a base, which acts as an acid acceptor by deprotonating the weakly acidic phenolic hydroxyl group. smolecule.com Anhydrous alkali metal carbonates, particularly potassium carbonate (K₂CO₃), are commonly employed for this purpose. kpi.uanih.govmdpi.comreading.ac.uk The resulting bisphenolate anions attack the activated aromatic carbons bearing the fluorine atoms, leading to the formation of diaryl ether bonds and the propagation of the polymer chain. smolecule.com This method has been successfully used in the polycondensation of a protected form of this compound, namely 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene, with various bisphenols. nih.govmdpi.com The general mechanism, which involves the formation of a Meisenheimer complex as an intermediate, is a cornerstone of poly(aryl ether ketone) synthesis. kpi.uasmolecule.com
The selection of appropriate solvents and reaction temperatures is crucial for achieving high molecular weight polymers and controlling the reaction kinetics. High-boiling polar aprotic solvents are preferred as they facilitate the nucleophilic substitution reaction and effectively solubilize the growing polymer chains. smolecule.com The specific conditions can be tailored to the desired polymer architecture.
For instance, the polycondensation of a protected derivative of this compound with bisphenols has been effectively carried out in a solvent mixture of N,N-dimethylacetamide (DMAc) and toluene (B28343). nih.govmdpi.com In this system, the reaction temperature is typically raised from 120 °C to 165 °C. nih.govmdpi.com Toluene plays a dual role, serving as a co-solvent and as an azeotropic agent to remove the water generated during the reaction, thereby driving the polymerization equilibrium towards the formation of the polymer. nih.govmdpi.com In other systems involving similar monomers like 1,3-bis(4-fluorobenzoyl)benzene (B22858), solvent systems such as diphenylsulfone, sometimes in combination with toluene, have been used at temperatures ranging from 130 °C up to 300 °C. kpi.uareading.ac.uk To prevent gelation, especially in high-concentration reactions, optimization of the monomer concentration is key; a concentration of 0.06 mol L⁻¹ in a dimethyl sulfoxide (B87167) and toluene mixture has been reported as optimal for related systems. researchgate.net
Table 1: Exemplary Polycondensation Conditions for this compound Derivatives and Analogs
| Monomers | Solvent System | Base (Acid Acceptor) | Temperature Range | Reference |
|---|---|---|---|---|
| 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene and Bisphenols | DMAc / Toluene | K₂CO₃ | 120-165 °C | nih.gov, mdpi.com |
| 1,3-Bis(4-fluorobenzoyl)benzene and Hydroquinone (B1673460) | Diphenylsulfone / Toluene | K₂CO₃ | 130-230 °C | kpi.ua |
| 1,3-Bis(4-fluorobenzoyl)benzene and 4,4'-Dihydroxybenzophenone | Diphenylsulfone | M₂CO₃ (M=Na, K, Rb) | 300 °C | reading.ac.uk |
| Related Trifunctional and Difunctional Monomers | DMSO / Toluene | K₂CO₃ | Not specified | researchgate.net |
Anionic Polymerization with Acid Acceptors
Formation of Hyperbranched Poly(ether ketone)s
The AB₂ structure of this compound makes it an ideal monomer for the single-step synthesis of hyperbranched polymers. These macromolecules are characterized by a dendritic, highly branched, and irregular structure with a high density of terminal functional groups. nih.gov
The direct self-polycondensation of this compound has been investigated as a route to hyperbranched poly(ether ketone)s. acs.orgvdoc.pub However, studies have shown that this homopolymerization pathway is significantly limited by competing cyclization reactions. acs.org This intramolecular reaction becomes a dominant side reaction, leading to the formation of cyclic hyperbranched poly(ether ketone)s and restricting the growth of high molecular weight polymers. acs.orgresearchgate.net The resulting polymers typically exhibit low number-average molecular weights (Mₙ), often less than 8,000 Da. acs.orgresearchgate.net The presence of these cyclic structures has been confirmed by advanced analytical techniques such as MALDI-TOF mass spectrometry. acs.org It is now understood that the formation of a cyclic core with hyperbranched arms is a fundamental tendency in such AB₂ polycondensations. acs.org
To control the polymer architecture and overcome the limitations of homopolymerization, various copolymerization strategies have been developed. Copolymerizing the AB₂ monomer, this compound, with other monomers can modulate the final polymer structure.
One effective strategy involves the copolymerization of the AB₂ monomer with a linear AB-type monomer, such as 4-fluoro-4-hydroxybenzophenone. vdoc.pub By varying the weight ratio of the AB₂ and AB monomers (e.g., 1:3, 1:1, and 3:1), it is possible to synthesize a series of hyperbranched PEKs with different and controllable degrees of branching. vdoc.pub
Another approach involves the addition of a B₂ comonomer. For example, adding 4,4'-difluorodiphenyl sulfone (a B₂ monomer) to the polymerization of this compound (AB₂) leads to the formation of star-shaped polymers, where the diphenyl sulfone unit acts as the core. acs.org Even with this method, the tendency for cyclization is not entirely eliminated. acs.org
Furthermore, this compound can serve as a foundational molecule for the synthesis of more complex AB₂ monomers. acs.orgresearchgate.net Through a series of reactions, new AB₂ monomers with a greater number of phenylene units can be prepared and subsequently polymerized to form hyperbranched poly(ether ketones) with tailored properties. acs.orgresearchgate.net
The degree of branching (DB) is a critical parameter that defines the structure and properties of hyperbranched polymers. The DB can be influenced by the monomer structure and reaction conditions. acs.org For hyperbranched poly(ether ketones), the DB can be intentionally varied, with reported values ranging from 15% to 71%. acs.org
Several analytical techniques are employed to quantify the degree of branching. 1H NMR spectroscopy is a common method, with analyses of various hyperbranched polymers revealing DB values of approximately 52% for certain poly(ether ether ketone)s and around 60% for some hyperbranched poly(ether imide)s. acs.orgresearchgate.net For fluoro-terminated hyperbranched poly(ether ketone)s, a specialized technique using ¹⁹F NMR has been developed to accurately determine the degree of branching. acs.org As mentioned previously, copolymerization of AB₂ and AB monomers provides a direct synthetic handle to produce polymers with variable degrees of branching, allowing for systematic studies of how branching influences material properties like viscosity and glass transition temperature. vdoc.pub
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(ether ketone) (PEK) |
| 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene |
| Potassium carbonate |
| N,N-dimethylacetamide (DMAc) |
| Toluene |
| Diphenylsulfone |
| Dimethyl sulfoxide (DMSO) |
| 4,4'-Dihydroxybenzophenone |
| Hydroquinone |
| Bisphenol A |
| 4-fluoro-4-hydroxybenzophenone |
| 4,4'-difluorodiphenyl sulfone |
| Poly(ether ether ketone) |
Copolymerization Strategies with A2B Monomers
Cyclic and Macrocyclic Polymer Formation
The polycondensation of this compound is a versatile method for creating cyclic and macrocyclic poly(ether ketone)s. The process, however, is characterized by a notable competition between intermolecular chain growth and intramolecular cyclization, which significantly influences the final polymer architecture.
Chain Growth Limitation by Intramolecular Cyclization
During the polycondensation of this compound, the propagation of polymer chains is inherently limited by intramolecular cyclization. acs.org This phenomenon arises from the monomer's AB2-type structure, where 'A' is the phenolic hydroxyl group and 'B' represents the two fluoro-substituted benzoyl groups. The reaction between the phenolate (B1203915) and the fluoro-aromatic groups can occur either between different molecules (intermolecularly), leading to chain growth, or within the same molecule (intramolecularly), resulting in the formation of a cyclic structure.
Studies have shown that even under various reaction conditions, the polycondensation of this compound yields polymers with relatively low molecular weights, typically with a number-average molecular weight (Mn) below 8,000 Da. acs.org Analysis using MALDI-TOF mass spectrometry has confirmed that this limitation in chain growth is a direct consequence of cyclization. acs.org This competition between propagation and cyclization is a fundamental aspect of ABn polycondensations and occurs at all stages of the reaction, irrespective of the concentration. acs.org In fact, even in polymerizations designed to produce hyperbranched structures, cyclization remains a competing reaction. acs.org
The propensity for cyclization is also observed in related systems. For instance, linear polycondensations using 4,4'-difluorobenzophenone (B49673) (DFBP) with bisphenols also result in polymers with low molecular weights and a high proportion of cyclic structures. acs.org This underscores the thermodynamic and kinetic favorability of forming cyclic structures in these types of poly(ether ketone) syntheses.
Role of Reaction Dilution on Cyclization Kinetics and Topology
The dilution of the reaction medium is a critical parameter that can be manipulated to control the kinetics of cyclization and, consequently, the topology of the resulting polymers. nih.govacs.org Diluting the reaction system suppresses intermolecular reactions, thereby promoting intramolecular cyclization. acs.org This principle is a cornerstone of strategies aimed at synthesizing polymers with a high cyclic content.
The timing of dilution during the step-growth polymerization (SGP) process has a profound impact on the type of cyclic structures formed. nih.govacs.org Different dilution strategies can be employed to regulate the ring-forming kinetics:
Direct Dilution: Introducing dilution at the initial stage of the polymerization favors the formation of small, primary rings as cyclization occurs early in the reaction process. nih.govacs.org Previous research has demonstrated that polymers synthesized under such dilution conditions contain a significant number of cyclic and bicyclic oligomers. nih.govacs.org
Continuous Dilution: A gradual and continuous dilution throughout the polymerization allows for the simultaneous occurrence of chain propagation and cyclization, leading to a mixture of small and medium-sized rings. nih.govacs.org
Late Dilution: Applying dilution at a later stage of the polymerization, when high molecular weight macromolecules have already formed, promotes the formation of macro rings. nih.govacs.org In this scenario, intramolecular reactions occur between functional groups that are far apart on the same polymer chain. nih.govacs.org
By strategically controlling the dilution at different phases of the polymerization, it is possible to tailor the synthesis towards specific cyclic topologies, from small oligomeric rings to large macrocyclic structures.
Generation of Small, Medium, and Macro Cyclic Structures
The polymerization of this compound and related monomers can yield a spectrum of cyclic structures, including small, medium, and macrocyclic architectures. The formation of these different ring sizes is a direct consequence of the interplay between reaction kinetics and the conformational flexibility of the growing polymer chains.
As established, the strategic use of dilution at various stages of step-growth polymerization is a key factor in dictating the size of the resulting cyclic structures. nih.govacs.org
Small and Medium Rings: When dilution is implemented from the beginning or continuously during the polymerization, the formation of small and medium-sized rings is favored. nih.govacs.org These structures arise from intramolecular reactions between functional groups that are in close proximity on smaller oligomeric or growing polymer chains. Research has shown that polymers obtained under these conditions are rich in cyclic and bicyclic oligomers. nih.govacs.org
Macrocyclic Structures: The generation of large, macrocyclic structures is achieved by introducing dilution at a later stage of the polymerization process. nih.govacs.org At this point, high molecular weight polymer chains have already formed. The subsequent dilution suppresses intermolecular chain extension and encourages intramolecular cyclization between distant functional groups on the same long polymer backbone, leading to the formation of macro rings. nih.govacs.org MALDI-TOF mass spectrometry has been instrumental in identifying cyclic hyperbranched poly(ether ketone)s with masses up to approximately 14,000 Da, indicative of macrocyclic formation. acs.org
The ability to generate a range of cyclic structures from small to macrocyclic opens up possibilities for creating polymers with diverse and tunable properties.
Star-Shaped Polymer Synthesis
In addition to cyclic structures, this compound can be utilized in the synthesis of more complex, non-linear architectures such as star-shaped polymers. These syntheses often involve the use of core-forming agents to direct the polymerization process.
Directed Synthesis with Core-Forming Agents
The synthesis of star-shaped polymers using this compound can be achieved through a directed approach involving core-forming agents. acs.org This method allows for the creation of a central core from which multiple polymer arms radiate.
One example of this is the addition of 4,4'-difluorodiphenyl sulfone to the polycondensation of this compound. acs.org In this reaction, the 4,4'-difluorodiphenyl sulfone acts as a core-forming agent, resulting in the formation of star-shaped polymers with a diphenyl sulfone center. acs.org The hyperbranched poly(ether ketone) arms grow from this central core.
It is important to note that even in these directed syntheses, the propensity for cyclization is not entirely eliminated. acs.org Cyclization reactions can still occur, competing with the growth of the star arms. This highlights the inherent tendency towards cyclic structure formation in these polymerization systems.
The "arm-first" approach is another strategy for synthesizing star polymers, where pre-formed polymer arms are attached to a multifunctional core. rsc.org While not specifically detailed for this compound in the provided context, this general method is widely used for creating well-defined star architectures. rsc.orgnih.gov
Relationship between Cyclization and Star Polymer Formation
A fundamental relationship exists between cyclization and the formation of star-shaped polymers in ABn-type polycondensations, including those involving this compound. acs.org The prevailing trend in such polymerizations is the formation of star-shaped polymers that possess a cyclic core from which hyperbranched arms extend. acs.org
This phenomenon arises from the inherent competition between intermolecular propagation and intramolecular cyclization at every stage of the polycondensation, regardless of the monomer concentration. acs.org The initial stages of the reaction can lead to the formation of cyclic oligomers, which can then act as cores for the subsequent growth of hyperbranched arms.
Linear-Hyperbranched Triblock Copolymer Architectures
Linear-hyperbranched triblock copolymers possess a distinct (A)-(B)-(A) structure, where the central 'B' block is a linear polymer chain and the terminal 'A' blocks are hyperbranched. This architecture imparts a unique combination of properties, such as improved solubility and processability from the hyperbranched segments, along with the mechanical strength and phase-separation behavior characteristic of the linear block.
A prevalent strategy for the synthesis of linear-hyperbranched triblock copolymers is the "grafting-from" approach, where a linear polymer with reactive end groups acts as a macroinitiator for the polymerization of an AB2 monomer. In the context of poly(ether ketone)s, a linear poly(ether ether ketone) (PEEK) chain can be functionalized at both ends with groups that can initiate the polycondensation of an AB2 monomer like this compound.
A well-documented approach involves the use of a bis(4-fluorobenzoyl)-terminated PEEK as the linear macroinitiator. chemrxiv.org The terminal fluoro groups of this macroinitiator can react with the phenolic group of an AB2 monomer. In a conceptual synthesis utilizing this compound, the process would proceed as follows:
Activation of the AB2 Monomer: The phenolic hydroxyl group of this compound is deprotonated with a suitable base, such as potassium carbonate, to form a more reactive phenoxide.
Initiation: The terminal fluoro groups of the bis(4-fluorobenzoyl)-terminated PEEK react with the phenoxide of the AB2 monomer, effectively "capping" the linear chain with the initial branching units.
Propagation: Subsequent polycondensation of the AB2 monomer occurs at the ends of the linear PEEK chain. The phenoxide of one monomer reacts with the activated fluoro groups of another, leading to the formation of a hyperbranched poly(ether ketone) block at each end of the linear PEEK core.
This end-capping strategy effectively grows the hyperbranched blocks from the termini of the pre-existing linear polymer, resulting in a well-defined linear-hyperbranched triblock architecture.
The final properties of the linear-hyperbranched triblock copolymer are intrinsically linked to its composition and architecture, which can be precisely controlled during synthesis. Key parameters that can be manipulated include the molecular weight of the linear block and the size (degree of polymerization) of the hyperbranched blocks.
The molecular weight of the initial linear polymer dictates the length of the central block. By using a well-defined linear macroinitiator, the properties associated with this block, such as its crystallinity and mechanical strength, can be predetermined.
Research on analogous systems, such as triblock ionomers derived from linear and hyperbranched poly(ether ketone)s, provides valuable insights into the structure-property relationships. chemrxiv.org In these systems, the polycondensation of an aromatic ether-ketone AB2 monomer in the presence of a bis(4-fluorobenzoyl)-terminated PEEK yields semi-crystalline triblock copolymers. chemrxiv.org The characteristics of these copolymers are heavily dependent on the relative lengths of the linear and hyperbranched blocks.
Interactive Table: Properties of Linear-Hyperbranched Triblock Copolymers with Varying Block Compositions (Based on data from analogous systems chemrxiv.org)
| Property | Copolymer with Shorter Hyperbranched Blocks | Copolymer with Longer Hyperbranched Blocks |
|---|---|---|
| Linear Block Mn ( g/mol ) | ~10,000 | ~10,000 |
| Hyperbranched Block DP | Low | High |
| Overall Mn ( g/mol ) | Lower | Higher |
| Solubility | Moderate | High |
| Melt Viscosity | Higher | Lower |
| Degree of Crystallinity | Higher | Lower |
This table illustrates the general trends observed in linear-hyperbranched poly(ether ketone) copolymers. The specific values would vary depending on the exact monomers and reaction conditions used.
The degree of branching within the hyperbranched blocks is another critical architectural parameter. While the theoretical maximum degree of branching for an AB2 system is 100%, in practice, it is often lower due to steric hindrance and the possibility of linear propagation. The reaction conditions, such as monomer concentration and temperature, can be optimized to maximize the degree of branching, leading to more compact and globular terminal blocks. acs.org The enhanced solubility and lower viscosity of polymers with a higher degree of branching are significant advantages in many applications. acs.org
Advanced Macromolecular Engineering with 3,5 Bis 4 Fluorobenzoyl Phenol Derivatives
Synthesis of Dendrons and Dendrimers
Dendrons and dendrimers are perfectly branched macromolecules with a defined structure. The synthesis of poly(ether ketone) dendrons often utilizes derivatives of 3,5-bis(4-fluorobenzoyl)phenol, where the phenolic hydroxyl group is protected, typically as a methoxy (B1213986) or tert-butyldimethylsilyloxy group, to control the reaction sequence. acs.orgnih.gov This protection strategy is crucial for directing the growth of the dendritic structure in a controlled manner. acs.orgresearchgate.net
The convergent synthesis method is a prominent strategy for building dendrons from the periphery towards a focal point. This approach involves the stepwise connection of monomer units, which minimizes the number of simultaneous reactions and facilitates purification, resulting in dendrons with a remarkably narrow molecular weight distribution. acs.orgebrary.net
In a typical convergent synthesis, a protected derivative of this compound, such as 3,5-bis(4-fluorobenzoyl)anisole, serves as a key building block. acs.orgresearchgate.net The process begins with the reaction of this building block with a core molecule, like phenol (B47542), in an aromatic nucleophilic substitution reaction to form the first-generation (G1) dendron. acs.orgresearchgate.net The protected focal group (e.g., methoxy) of the G1 dendron is then deprotected to reveal a reactive hydroxyl group. acs.orgresearchgate.net This newly exposed functional site is subsequently reacted with more building blocks to construct the next generation. acs.orgresearchgate.net
This iterative sequence of reaction and deprotection allows for the precise construction of higher-generation dendrons. acs.org For instance, new highly branched poly(ether ketone) dendrons with graded structures have been synthesized using this convergent approach. acs.orgresearchgate.net In these structures, building blocks with varying phenylene chain lengths were used for each generation, creating a gradient of phenylene chains from the periphery to the core. acs.org
Table 1: Key Building Blocks in Convergent Dendron Synthesis acs.org
| Building Block | Role |
| 3,5-Bis(4-fluorobenzoyl)anisole | Used for the synthesis of the first-generation dendron (G1). acs.org |
| 4-Methoxy-3′,5′-bis(4-fluorobenzoyl)-biphenyl | Used for the synthesis of the second-generation dendron (G2). acs.org |
| 4-Methoxy-3′′,5′′-bis(4-fluorobenzoyl)-p-terphenyl | Used for the synthesis of the third-generation dendron (G3). acs.org |
| 4-Methoxy-3′′′,5′′′-bis(4-fluorobenzoyl)-p-quaterphenyl | Used for the synthesis of the fourth-generation dendron (G4). acs.org |
The molecular weight and its distribution are critical parameters for dendrons, and gel permeation chromatography is often used for their characterization, confirming the narrow distribution achievable with the convergent method after purification. acs.orgresearchgate.net
Stepwise elongation is fundamental to both convergent and divergent growth methods for creating well-defined dendritic structures. In the context of derivatives of this compound, this process relies on the sequential and controlled reaction of the monomer units. Each step involves the formation of an ether linkage via nucleophilic aromatic substitution, where the phenoxide anion displaces the activated fluorine atoms of the benzoyl groups. acs.orgacs.org
The process can be visualized as an iterative cycle:
Reaction: The peripheral functional groups of the growing dendron (or the initial core) react with a molar excess of the protected monomer, such as 3,5-bis(4-fluorobenzoyl)anisole. acs.org This reaction extends the dendritic branches.
Purification: The product of this reaction, the next-generation dendron, is purified to remove any unreacted monomers or byproducts. Column chromatography is a common purification technique. acs.org
Deprotection: The focal point of the newly formed dendron is deprotected to expose a reactive group (e.g., a phenol from an anisole). This step prepares the dendron for the next elongation cycle. acs.orgacs.org
This stepwise elongation allows for the precise control over the size, molecular weight, and number of terminal groups of the final dendrimer. researchgate.net By repeating these procedures, dendrons with a high number of peripheral groups can be obtained. researchgate.net The well-defined nature of these macromolecules is consistently verified by spectroscopic methods like ¹H and ¹³C NMR. acs.orgresearchgate.net
Convergent Growth Approaches
Design of Specialty AB2 Monomers for Hyperbranched Polymerization
Unlike the meticulous stepwise synthesis of dendrimers, hyperbranched polymers are typically produced in a convenient one-pot polymerization of ABx-type monomers. nih.govresearchgate.net this compound is an archetypal AB2 monomer, where the phenolic hydroxyl group (A) can react with the two activated 4-fluorobenzoyl groups (B) of another monomer molecule. researchgate.netresearchgate.net This one-step polycondensation leads to highly branched, globular macromolecules with a high density of functional end groups. nih.govresearchgate.net
The polymerization of this compound yields hyperbranched poly(ether ketone)s. researchgate.net However, a significant challenge in this process is the competition between the desired intermolecular propagation and intramolecular cyclization. researchgate.net The chain growth can be limited by the formation of cyclic structures, which can result in polymers with lower than expected molecular weights. researchgate.netacs.org Mass spectrometry studies have been instrumental in identifying these cyclic byproducts alongside the hyperbranched polymer chains. researchgate.net Despite this, hyperbranched polymers with detectable masses up to around 14,000 Da have been successfully synthesized. researchgate.net
To enhance the properties and control the architecture of the resulting polymers, various strategies are employed in the design of AB2 monomers derived from the basic this compound structure. For instance, a protected version, 1-(tert-butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene, can be used in polycondensation reactions with other monomers, like bisphenols, to create linear polymers with pendant reactive groups, offering a structural comparison to their hyperbranched counterparts. nih.govresearchgate.net
Furthermore, modifications to the AB2 monomer structure itself can lead to hyperbranched polymers with specific functionalities. An example is the synthesis of an AB2 monomer, N‐[3,5‐bis(4‐hydroxybenzoyl)benzene]‐4‐fluorophthalimide, for creating hyperbranched poly(arylene ether ketone imide)s, which exhibit high thermal stability. researchgate.net
Table 2: Research Findings on Hyperbranched Polymerization of this compound and its Derivatives
| Monomer | Polymerization Outcome | Key Findings |
| This compound | Hyperbranched Poly(ether ketone)s researchgate.net | The polycondensation leads to hyperbranched polymers, but chain growth is significantly limited by intramolecular cyclization reactions, resulting in relatively low molecular weights (Mn < 8000 Da). researchgate.net The formation of star-shaped polymers with a cyclic core and hyperbranched arms is a fundamental trend. researchgate.net |
| 1-(tert-Butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene | Linear Poly(ether ketone)s with pendant functional groups nih.gov | Polycondensation with bisphenols (e.g., bisphenol A, hydroquinone) followed by deprotection yields linear polymers. nih.gov This allows for a direct comparison of properties between linear, hyperbranched, and dendritic architectures with similar functional groups. nih.gov |
| N‐[3,5‐bis(4‐hydroxybenzoyl)benzene]‐4‐fluorophthalimide | Hyperbranched Poly(arylene ether ketone imide)s researchgate.net | This modified AB2 monomer, synthesized from 5-nitroisophthalic acid, produces organosoluble, pre-imidized hyperbranched polymers with high thermal stability (up to 500 °C under N2) and glass transition temperatures ranging from 135 to 231 °C. researchgate.net |
The development of such specialty AB2 monomers is crucial for expanding the range of applications for hyperbranched polymers, enabling their use in areas requiring high-performance materials with specific thermal and solubility characteristics. researchgate.netmdpi.com
Theoretical and Computational Approaches in 3,5 Bis 4 Fluorobenzoyl Phenol Research
Mechanistic Investigations of Polymerization Reactions
The polymerization of monomers like 3,5-Bis(4-fluorobenzoyl)phenol to form poly(ether ketone)s (PEKs) and related high-performance polymers proceeds primarily through nucleophilic aromatic substitution (SNAr). smolecule.com Mechanistic investigations, often supported by computational chemistry, have been crucial in understanding the intricacies of this process.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. In this pathway, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. smolecule.commdpi.com Subsequently, the leaving group is expelled to yield the final substitution product. mdpi.com However, recent studies, combining experimental kinetics with density functional theory (DFT) calculations, have revealed that the SNAr mechanism can exist on a continuum. rsc.org For some systems, a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, is more favorable. rsc.orgnih.gov The specific pathway, whether stepwise, concerted, or borderline, is influenced by the electronic nature of the substrates and the reaction conditions. rsc.org
In the context of poly(ether ketone) synthesis, the reaction involves the formation of phenoxide anions in the presence of a base, which then act as nucleophiles attacking the activated aryl fluoride (B91410). smolecule.com Kinetic studies of similar polymerization reactions have shown that the process typically follows second-order kinetics, being first-order with respect to both the nucleophile (phenoxide) and the electrophilic monomer. smolecule.com
Computational models, particularly DFT, have been employed to calculate the activation energies for different potential pathways and to analyze the structures of transition states and intermediates. mdpi.com These calculations help in understanding the regioselectivity observed in the polymerization of multifunctional monomers and the factors that govern the rate of polymerization. mdpi.com For instance, in related systems, DFT calculations have been used to rationalize the observed regioselectivity in the SNAr reactions of dichloroquinazoline precursors by analyzing atomic charges and LUMO coefficients. mdpi.com
Modeling of Chain Growth and Cyclization Phenomena
A significant challenge in the synthesis of high-performance polymers from AB2-type monomers like this compound is the competition between linear chain growth (propagation) and intramolecular cyclization. researchgate.net Computational modeling plays a vital role in understanding and predicting the prevalence of these competing reactions.
Studies on the polycondensation of this compound have indicated that chain growth is often limited by cyclization, leading to the formation of cyclic, hyperbranched poly(ether ketone)s. researchgate.net This phenomenon is not unique to this specific monomer but is a general characteristic of many polycondensation reactions. researchgate.net Even in so-called "linear polycondensations," a significant fraction of cyclic oligomers can be formed. researchgate.net
Molecular modeling and simulation techniques are used to investigate the energetic favorability of cyclization versus linear chain extension. For example, energy minimization calculations can be performed on oligomers of varying lengths and conformations to determine the most stable structures. mdpi.com These models can help to explain experimental observations, such as the detection of cyclic species up to significant molecular weights by techniques like MALDI-TOF mass spectrometry. researchgate.netacs.org
Simulation of Macromolecular Conformations and Topological Characteristics
MD simulations model the polymer at the atomic level, calculating the forces between atoms and using these to predict the motion of the polymer chains over time. mdpi.comacs.org This allows for the investigation of various properties, including:
Amorphous and Crystalline Structures: MD can be used to model both the disordered amorphous regions and the ordered crystalline domains of semicrystalline polymers like PEK. acs.org By simulating the densification and annealing of polymer chains, researchers can predict properties such as the bulk density and the arrangement of chains in the solid state. acs.org
Glass Transition and Melting Temperatures: By simulating the polymer's response to changes in temperature, MD can help predict key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). acs.orgacs.org These predictions can be compared with experimental data from techniques like differential scanning calorimetry (DSC). acs.org
Multiscale modeling approaches combine the detailed insights from MD with higher-level models to predict the bulk properties of the material. acs.org This allows for the connection of the molecular structure to macroscopic thermomechanical properties, which is critical for the accurate process modeling of these high-performance polymers. acs.org
| Simulation Technique | Investigated Properties | Key Findings |
| Molecular Dynamics (MD) | Chain conformation, amorphous and crystalline structures, thermal transitions. | Provides atomic-level insights into polymer chain motion and organization. mdpi.comacs.org |
| Energy Minimization | Stable conformations of oligomers and polymer segments. | Helps in understanding the influence of chemical structure on chain flexibility and shape. mdpi.comacs.org |
| Multiscale Modeling | Bulk thermomechanical properties, process-property relationships. | Bridges the gap between molecular-level simulations and macroscopic material behavior. acs.org |
Electronic Structure Calculations for Phenolic Systems
The electronic structure of the phenolic moiety in monomers like this compound is fundamental to its reactivity. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to probe the electronic characteristics of these systems. mdpi.com
These calculations can provide valuable information about:
Atomic Charges and Electrostatic Potential: DFT can be used to calculate the partial charges on each atom in the molecule. mdpi.com This information is crucial for understanding the reactivity of different sites, particularly the acidity of the phenolic proton and the electrophilicity of the carbon atoms attached to the fluorine atoms.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons. mdpi.com In the context of SNAr, the LUMO of the electrophilic partner is of particular interest as it indicates the most likely site for nucleophilic attack. mdpi.com
Reaction Energetics: DFT calculations can be used to determine the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates. mdpi.comrsc.org This allows for the prediction of reaction barriers and the determination of the most favorable reaction pathways.
Characterization of Macromolecular Products and Reaction Outcomes
Analysis of Molecular Weight and Distribution
The determination of molecular weight and its distribution is fundamental to understanding the physical and mechanical properties of polymers derived from 3,5-Bis(4-fluorobenzoyl)phenol.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC) is a widely used technique to determine the molecular weight and polydispersity of polymers. vdoc.pub For poly(ether ketone)s synthesized from this compound, GPC analysis has shown that the resulting polymers often have low number-average molecular weights (Mn), typically below 8000 Da. acs.orgresearchgate.netresearchgate.netresearchgate.net This limitation in molecular weight is largely attributed to intramolecular cyclization reactions that compete with the desired linear chain propagation. acs.orgresearchgate.netresearchgate.net
In the synthesis of linear poly(ether ketone)s using a protected form of this compound, specifically 1-(tert-Butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene, and various bisphenols, GPC has been instrumental. mdpi.com For instance, the polycondensation with bisphenol A resulted in a polymer with a number-average molecular weight (Mn) of 11,000 and a weight-average molecular weight (Mw) of 23,000. mdpi.com Similarly, when hydroquinone (B1673460) was used as the bisphenol, the resulting polymer exhibited an Mn of 8,200 and an Mw of 18,000. mdpi.com The molecular weight distributions for these linear polymers were approximately 2.0. mdpi.com
The homopolymerization of the AB2 monomer this compound has been noted to produce a bimodal molecular weight distribution as observed by GPC. researchgate.net Furthermore, when this monomer is copolymerized with an AB-type monomer, 4-fluoro-4'-hydroxybenzophenone, the resulting hyperbranched poly(ether ketone)s also exhibit this bimodal distribution. vdoc.pubepdf.pub
Table 1: GPC Data for Linear Poly(ether ketones) from 1-(tert-Butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene
| Bisphenol Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Bisphenol A | 11,000 | 23,000 | ~2.0 |
| Hydroquinone | 8,200 | 18,000 | ~2.0 |
MALDI-TOF Mass Spectrometry for Molecular Weight and Cyclic Structure Elucidation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the detailed structural analysis of polymers, providing insights that complement GPC data. dntb.gov.ua In the case of polymers derived from this compound, MALDI-TOF has been crucial in confirming the prevalence of cyclic structures. acs.orgresearchgate.netresearchgate.net
Studies have shown that the polycondensation of this compound leads to the formation of cyclic, hyperbranched poly(ether ketone)s. acs.orgresearchgate.netuni-hamburg.deacs.orguni-hamburg.deuni-hamburg.de MALDI-TOF spectra of these products reveal the presence of cyclic species with masses detectable up to approximately 14,000 Da. acs.orgresearchgate.netresearchgate.net This finding strongly indicates that chain growth is significantly limited by intramolecular cyclization. acs.orgresearchgate.net Even when a co-monomer like 4,4'-difluorodiphenyl sulfone is introduced to create star-shaped polymers, cyclization is not entirely suppressed. acs.org The presence of significant fractions of cyclic components, with degrees of polymerization up to 16, has been confirmed through this technique. epdf.pub
Spectroscopic Characterization of Polymer Structure
Spectroscopic methods are indispensable for verifying the chemical structure and integrity of the polymers formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Integrity and Branching Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a primary technique for elucidating the detailed chemical structure of polymers derived from this compound. researchgate.net It allows for the verification of the expected polymer backbone and the quantification of structural features such as the degree of branching. acs.orgnih.gov
In the characterization of hyperbranched poly(ether imide)s, ¹H NMR spectroscopy has been used to determine the degree of branching, which was found to be around 60%. acs.org For linear poly(ether ketone)s synthesized from a protected derivative of this compound, ¹H-NMR spectra have been used to confirm the structure of the final polymer. mdpi.com For instance, the ¹H-NMR spectrum of a linear poly(ether ketone) with methoxy (B1213986) groups showed characteristic signals in the aromatic region between 8.10 and 6.96 ppm and a singlet at 3.93 ppm corresponding to the methoxy protons. mdpi.com
Quantitative ¹³C NMR spectroscopy is particularly useful for determining the degree of branching in hyperbranched polymers, which is consistent with theoretical values for statistical distribution at high conversion. acs.org The analysis of ¹H and ¹³C NMR spectra helps in identifying the signals corresponding to dendritic, linear, and terminal units within the hyperbranched structure. epdf.pub
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in the polymer structure, thereby confirming the successful polymerization and the integrity of the macromolecule. researchgate.net For poly(ether ketone)s derived from this compound, FT-IR spectra provide evidence for the formation of the ether and ketone linkages that constitute the polymer backbone. spuvvn.edu
In the characterization of a linear poly(ether ketone) with methoxy groups, the FT-IR spectrum (liquid film) displayed characteristic absorption bands at 3060 and 2930 cm⁻¹ (C-H stretching), 1650 cm⁻¹ (C=O stretching of the ketone), 1600 cm⁻¹ (aromatic C=C stretching), and 1230 and 1150 cm⁻¹ (C-O-C stretching of the ether linkage). mdpi.com These spectral features confirm the presence of the key functional groups expected in the poly(ether ketone) structure.
Structural Analysis of Polymeric Assemblies
The arrangement of polymer chains into larger assemblies is critical for the material's macroscopic properties. While the provided search results focus heavily on the molecular characterization of individual polymer chains, particularly their molecular weight, cyclization, and branching, information regarding the higher-order structural analysis of polymeric assemblies from this compound is less detailed. However, it is understood that the highly branched and often cyclic nature of these polymers, as revealed by GPC and MALDI-TOF, prevents efficient packing and crystallization, leading to amorphous materials. epdf.pub This amorphous nature is a direct consequence of the irregular, non-linear architecture introduced by the 3,5-disubstituted phenolic monomer.
Wide-Angle X-ray Scattering (WAXS) for Crystalline Features
Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique used to investigate the crystalline structure of materials, including polymers. measurlabs.comwikipedia.org It provides information on the arrangement of atoms and molecules on the sub-nanometer scale, allowing for the determination of parameters such as the degree of crystallinity, crystallite size, and unit cell dimensions. measurlabs.comwikipedia.org
In the context of polymers derived from this compound, which belong to the family of aromatic ketone polymers, WAXS is instrumental in understanding their solid-state morphology. americhem.com Aromatic ketone polymers, like poly(ether ether ketone) (PEEK), are semi-crystalline thermoplastics known for their exceptional thermal stability and mechanical properties. americhem.com
Research on related aromatic ketone polymers demonstrates the utility of WAXS in characterizing their crystalline features. For instance, the WAXS pattern of a crystalline sample can be compared to that of an amorphous sample to isolate the diffraction pattern originating from the crystalline regions. kpi.ua This allows for the identification of crystal structures and the determination of unit cell parameters. kpi.ua
For example, studies on a poly(aryl ether ether ketone ketone) containing meta-phenyl links (PEEKmK) revealed an orthorhombic unit cell. kpi.ua The WAXS data, including equatorial diffractometer scans, provided accurate lattice parameters. kpi.ua It has been noted that the presence of meta-phenyl links, similar to the structure of polymers derived from this compound, can influence the crystal structure and melting behavior. kpi.ua
The degree of crystallinity, a key parameter determined by WAXS, significantly impacts the physical and mechanical properties of polymers. While some hyperbranched poly(ether ketone)s derived from monomers with multiple phenylene units were found to be amorphous, a hyperbranched poly(ether ketone) synthesized directly from this compound exhibited crystalline character. acs.org This highlights the influence of the monomer structure on the resulting polymer's ability to crystallize.
The table below summarizes the type of information that can be obtained from WAXS analysis of crystalline polymers, drawing parallels from studies on related aromatic ketone polymers.
Academic Research Applications of Derived Polymeric Materials
Polymeric Membranes for Separation and Electrochemical Devices
Polymeric materials derived from 3,5-Bis(4-fluorobenzoyl)phenol are actively being developed for use in separation processes and electrochemical devices, most notably in fuel cells.
Researchers have successfully synthesized sulfonated poly(aryl ether ketone) (SPAEK) copolymers through the aromatic nucleophilic polycondensation of this compound with other monomers like 4,4'-(hexafluoroisopropylidene)-diphenol and di-sulfonated difluorobenzophenone. canada.ca These copolymers exhibit good thermal and oxidative stability. canada.ca The resulting SPAEK membranes, with varying sulfonic acid content, have demonstrated adequate mechanical strength even after being immersed in water at 80°C for 24 hours. canada.ca
The proton conductivity of these membranes increases with both sulfonic acid content and temperature, reaching values competitive with commercially available membranes like Nafion®. canada.canih.gov This makes them promising candidates for proton exchange membranes (PEMs) in fuel cells. nih.govmdpi.com The synthesis method allows for good control over the degree of sulfonation, which is crucial for optimizing membrane properties. canada.ca Furthermore, the use of inexpensive, commercially available monomers like 1,3-bis(4-fluorobenzoyl)benzene (B22858) in the synthesis of sulfonated poly(arylene ether ether ketone ketone) (SPAEEKK) copolymers also highlights the potential for cost-effective production of these advanced materials. canada.ca
| Property | Value | Conditions | Reference |
| Proton Conductivity | > 3.3 x 10⁻² S/cm | 80 °C | canada.ca |
| Peak Power Density | 0.631 W/cm² | 70 °C/100% RH | nih.gov |
| Ion Exchange Capacity | 1.00–1.86 meq./g | nih.gov |
Advanced Poly(ether ketone) Materials
The versatility of this compound extends to the synthesis of advanced poly(ether ketone) (PEK) materials with tailored architectures and properties.
The introduction of branching in poly(ether ketone)s using this compound as a monomer allows for significant control over the polymer's morphology and, consequently, its physical properties. acs.org Hyperbranched poly(ether ketone)s have been synthesized from AB2 type monomers derived from this compound. acs.org These hyperbranched structures are known for their low viscosity and high solubility compared to their linear counterparts, which can be advantageous for processing. tandfonline.com The thermal properties, such as the glass transition temperature, can be tuned by varying the number of phenylene units within the polymer structure. acs.org Research has shown that while some hyperbranched PEKs are soluble in various organic solvents, others can be insoluble, depending on the specific monomer used. acs.orgacs.org
Comparative studies between linear and hyperbranched poly(ether ketone)s derived from related monomers have provided valuable insights into the structure-property relationships of these materials. nih.govnih.gov Hyperbranched polymers, prepared through a one-step polymerization of ABx-type monomers, result in irregularly structured macromolecules with a high number of chain ends. nih.gov This contrasts with the more ordered structure of linear polymers. nih.gov
A key finding is that hyperbranched polymers and dendrimers often exhibit higher solubility than their linear analogs. nih.govnih.gov While the glass transition temperatures of linear and hyperbranched polyesters have been found to be similar, the branched architectures offer enhanced solubility and unique chemical reactivity. nih.gov In the context of poly(ether ketone)s, linear versions with hydroxyl groups in the side chains have been prepared using a protected form of this compound, allowing for direct comparison with hyperbranched structures. nih.govnih.gov
| Polymer Architecture | Key Property Differences | Reference |
| Linear | Lower solubility, potential for intermolecular entanglement | nih.govnih.gov |
| Hyperbranched | Higher solubility, lower viscosity, high number of functional end groups | tandfonline.comnih.gov |
Research into Morphology Control via Branching
Investigation into Macromolecular Gene Delivery Systems
A fascinating application of polymers derived from this compound is in the field of gene therapy, specifically as non-viral vectors for gene delivery.
The development of efficient and safe gene delivery carriers is a significant challenge in gene therapy. nih.gov Polymeric materials are widely investigated for this purpose, but their inherent heterogeneity can make it difficult to establish clear structure-activity relationships. nih.govresearchgate.net This has led to a demand for polymers with precisely defined chemical structures. nih.gov
Research has explored the use of multi-cyclic poly(β-amino ester)s (CPAEs) synthesized through step-growth polymerization for gene delivery. nih.gov The topological structure of these polymers plays a critical role in their gene delivery efficiency. nih.govresearchgate.net Studies have shown that the macromolecular structure of polymer vectors significantly impacts their transfection efficacy. nih.govrsc.orgmdpi.com For instance, in vitro experiments have demonstrated that CPAEs with macro rings can significantly enhance transgene expression compared to their branched counterparts. nih.gov This highlights the importance of controlling the polymer architecture to optimize its function as a gene delivery vector. The ability to create various polymer topologies, including linear, branched, and cyclic structures, from monomers like this compound is therefore of great interest in designing the next generation of gene delivery systems. nih.gov
Impact of Cyclic Topology on Gene Delivery Efficacy
The architecture of polycationic gene carriers significantly influences their transfection efficiency and biocompatibility. nih.gov Among the various polymer topologies, cyclic structures have garnered substantial interest due to their unique properties compared to their linear analogues. nih.govrsc.org Research into the impact of cyclic topology on gene delivery has revealed several key differences in performance metrics such as DNA condensation, polyplex stability, cellular uptake, and cytotoxicity. nih.govacs.org
Studies have demonstrated that the macromolecular structure of polymer vectors has a significant effect on their transfection efficacy. acs.org While linear polymers like polyethylenimine (PEI) have been considered a gold standard, their cytotoxicity remains a concern. nih.govrsc.org Cyclic polymers, which lack chain ends, often exhibit different physical properties from their linear counterparts. nih.gov
One of the primary advantages of a cyclic topology is the enhanced ability to condense nucleic acids into smaller, more compact nanoparticles, often referred to as polyplexes. nih.govrsc.org For example, studies with cyclic poly(β-amino ester)s (CPAEs) and cyclic poly((2-dimethylamino) ethylmethacrylate) (pDMAEMA) have shown that at lower molecular weights, cyclic polymers form smaller polyplexes than their linear counterparts. nih.govacs.org This enhanced condensation is a critical factor, as smaller polyplex sizes can facilitate more efficient cellular uptake. rsc.orgacs.org
In terms of gene delivery efficiency, the performance of cyclic polymers can be comparable, and sometimes superior, to linear polymers, particularly when considering the associated cytotoxicity. nih.gov Generally, cyclic polymers complex and deliver nucleic acids with similar efficiencies to linear versions at lower charge ratios. nih.gov However, a notable advantage is their reduced cytotoxicity. nih.gov This lower toxicity is often attributed to reduced membrane disruption compared to linear polycations. nih.gov The absence of terminal groups in cyclic structures may lessen the disruptive interactions with cell membranes, leading to better cell viability post-transfection. nih.gov
Table 1: Comparative Properties of Cyclic vs. Linear Polymers in Gene Delivery
| Property | Cyclic Polymers | Linear Polymers | Source(s) |
|---|---|---|---|
| DNA Condensation | Tend to form smaller, more compact polyplexes, especially at lower molecular weights. | Form larger polyplexes compared to cyclic counterparts of similar low molecular weight. | nih.govrsc.orgacs.org |
| Transfection Efficiency | Generally similar to linear polymers at equivalent charge ratios (≤ 5). | Efficiency is well-established, but often correlates with higher molecular weight and cytotoxicity. | nih.gov |
| Cytotoxicity | Notably less cytotoxic due to reduced membrane disruption. | Higher cytotoxicity, which can limit their application. | nih.gov |
| Polyplex Size | Hydrodynamic diameters are often smaller (< 250 nm), decreasing with polymer molecular weight. | Particle size also decreases with increasing molecular weight but are generally larger than cyclic versions at lower MW. | nih.govacs.org |
| Cellular Uptake | No significant difference in polyplex uptake was observed for some polymer types compared to linear versions. | Efficient uptake, but can be associated with greater membrane interaction and toxicity. | nih.gov |
Polymeric Precursors for Functional Composites
Polymers serve as versatile and essential precursors for the creation of advanced functional composite materials. rsc.org The process often involves using a polymer as a template or a sacrificial scaffold which is then infiltrated with inorganic materials, or pyrolyzing a preceramic polymer to yield a ceramic material. rsc.orgwikipedia.org This approach allows for the synthesis of materials with highly controlled structures, porosity, and compositions at the nanoscale, which is crucial for a wide range of applications. rsc.org
Polymers derived from this compound are examples of precursors that can be used to synthesize high-performance polymers, such as poly(ether ketone)s (PEKs), which can, in turn, be utilized in functional composites. nih.gov For instance, linear PEKs can be prepared through the polycondensation of a protected form of this compound, specifically 1-(tert-Butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene, with various bisphenols. nih.gov
These resulting polymers, possessing reactive hydroxyl groups in their side chains after deprotection, exhibit properties that make them suitable for further modification or for integration into composite systems. nih.gov The thermal stability and solubility of these polymers are critical characteristics for their application as precursors. For example, the glass transition temperature (Tg) is a key parameter indicating the thermal stability of the polymer, which is essential for high-temperature applications often associated with ceramic matrix composites. nih.govinventum.de
The versatility of using polymeric precursors lies in the ability to tailor the final properties of the composite material by carefully designing the polymer's chemical structure and architecture (e.g., linear, branched, or hyperbranched). nih.gov Polymers such as those derived from this compound can be designed to have specific thermal and mechanical properties, making them excellent candidates for creating functional composites for aerospace, electronics, and biomedical fields. wikipedia.orginventum.deresearchgate.net
Table 2: Properties of Linear Poly(ether ketone)s Derived from a this compound Precursor
| Polymer Structure | Reduced Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% loss) (°C) | Source(s) |
|---|---|---|---|---|
| PEK derived from Bisphenol A | 0.33 | 187 | 490 | nih.gov |
| PEK derived from Hydroquinone (B1673460) | 0.31 | 207 | 500 | nih.gov |
Emerging Research Directions and Future Perspectives
Exploration of Novel Monomer Derivatizations
A significant area of research involves the chemical modification of 3,5-Bis(4-fluorobenzoyl)phenol to synthesize novel AB₂-type monomers, which are crucial for creating hyperbranched polymers. An AB₂ monomer possesses one reactive group of type 'A' and two of type 'B', enabling the one-pot synthesis of highly branched architectures.
One prominent derivatization strategy involves a multi-step synthesis beginning with this compound to create a series of new AB₂ monomers with a varying number of phenylene units. acs.org This process includes converting the phenol's hydroxyl group into a triflate, followed by a Suzuki cross-coupling reaction with (p-methoxyphenyl)boronic acid, and finally, cleavage of the methyl ether to regenerate a reactive hydroxyl group. acs.org This method allows for the systematic extension of the monomer structure, which in turn influences the properties of the resulting polymers.
Another key derivatization technique involves protecting the hydroxyl group of the phenol (B47542). For instance, reacting this compound with tert-butyldimethylsilyl chloride creates 1-(tert-Butyldimethylsilyloxy)-3,5-bis(4-fluorobenzoyl)benzene. mdpi.com This protected monomer can then be used in polycondensation reactions with various bisphenols to synthesize linear poly(ether ketone)s. The protective group is later removed to reveal hydroxyl groups in the polymer's side chain, imparting specific functionalities. mdpi.com
These derivatization approaches are summarized in the table below:
| Starting Material | Derivatization Strategy | Resulting Monomer Type | Reference |
| This compound | Stepwise conversion of hydroxyl to triflate, cross-coupling, and ether cleavage | AB₂ monomers with extended phenylene units | acs.org |
| This compound | Protection of the hydroxyl group with a silyl (B83357) group | Protected monomer for linear polymer synthesis | mdpi.com |
The ability to generate a library of monomers from a single precursor like this compound is a powerful tool for materials science, enabling the fine-tuning of polymer properties by altering the monomer's core structure.
Advances in Controlled Polymerization Techniques
Concurrent with the development of new monomers are advances in polymerization techniques that offer greater control over the final polymer architecture, molecular weight, and property profile. For polymers derived from this compound and related structures, research has moved beyond traditional polycondensation to explore more sophisticated control mechanisms.
One area of advancement is the control of sequence distribution in poly(ether ketone)s. In polycondensations involving monomers structurally similar to derivatives of this compound, the choice of alkali metal carbonate (e.g., Na₂CO₃, K₂CO₃, Rb₂CO₃) as the base can dramatically alter the arrangement of monomer units along the polymer chain. reading.ac.uk Using a smaller cation like lithium promotes a more alternating, crystalline polymer structure, whereas larger cations like rubidium lead to more random, amorphous polymers due to increased ether linkage cleavage and randomization at high temperatures. reading.ac.uk
Efforts to control polymer topology have also been a focus. During the homopolymerization of this compound, chain growth is often limited by intramolecular cyclization, resulting in cyclic hyperbranched polymers of relatively low molecular weight. acs.orgacs.org To mitigate this, researchers have introduced comonomers. For example, adding 4,4'-difluorodiphenyl sulfone as a core molecule leads to the formation of star-shaped polymers, although cyclization is not entirely suppressed. acs.org Further control over the degree of branching has been achieved by copolymerizing the AB₂ monomer, this compound, with a linear AB-type monomer, 4-fluoro-4'-hydroxybenzophenone. vdoc.pub By varying the ratio of the AB₂ to AB monomer, the density of branch points can be systematically adjusted, which directly impacts the polymer's physical properties, such as its glass transition temperature. vdoc.pubacs.org
These advanced techniques provide a sophisticated toolbox for polymer chemists to design and synthesize materials with precisely defined microstructures and macroscopic properties.
Development of Multifunctional Hyperbranched Systems
Hyperbranched polymers, synthesized from AB₂ monomers like this compound, are of immense interest due to their unique properties, which include high solubility, low viscosity, and a high density of terminal functional groups. academie-sciences.frsigmaaldrich.com These characteristics make them ideal candidates for the development of multifunctional systems.
A key advantage of hyperbranched polymers is the ability to tailor their properties by modifying their numerous chain-end functional groups. For example, hyperbranched poly(ether ketones) derived from this compound inherently have reactive fluoro or phenolic terminal groups. acs.orgacs.org These groups can be further functionalized to dramatically alter the polymer's characteristics. Research has shown that by changing the end groups, the solubility of the hyperbranched poly(ether ketones) can be drastically changed, creating polymers that are soluble in nonpolar solvents like hexane (B92381) or, conversely, in aqueous solutions. acs.org The water-soluble variants have even been shown to behave as unimolecular micelles, demonstrating their potential for encapsulation and delivery applications. acs.org
The development of multifunctional systems also extends to creating materials for advanced technological applications. Linear-dendritic block copolymers, which combine linear polymer segments with hyperbranched blocks, are being explored for use in proton exchange membranes for fuel cells. vt.edu In this design, this compound is used to synthesize the hyperbranched component. By concentrating sulfonic acid groups at the chain ends of the hyperbranched blocks, researchers aim to create efficient channels for proton transport, thereby enhancing fuel cell performance. vt.edu
The properties of these hyperbranched systems are highly dependent on their architecture, as illustrated in the table below.
| Polymer Architecture | Key Feature | Resulting Property / Application | Reference |
| Hyperbranched Poly(ether ketone) | Varied terminal functional groups | Tunable solubility (e.g., in hexane or water); unimolecular micelles | acs.org |
| Hyperbranched Poly(ether ketone) | Variable degree of branching (copolymer with AB monomer) | Controlled glass transition temperature | vdoc.pub |
| Linear-Dendritic Block Copolymer | Hyperbranched blocks with sulfonated end groups | Proton exchange membranes for fuel cells | vt.edu |
| Hyperbranched Poly(ether ketone) | Extended phenylene units in monomer | Increased glass transition temperature; altered solubility | acs.org |
The ongoing development of these complex, multifunctional hyperbranched systems based on this compound underscores the significant potential of this compound in creating advanced materials for a diverse array of applications.
Q & A
Q. Key Optimization Parameters :
- Catalyst loading (10–15 mol% for Cu-based catalysts).
- Purity of starting materials (avoid moisture to prevent hydrolysis).
- Workup: Neutralize acidic byproducts to isolate the phenolic product .
Basic: Which spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and phenolic -OH (δ 5–6 ppm, broad). Fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for para-fluorine) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 190–200 ppm; fluorinated aryl carbons show downfield shifts due to electron-withdrawing effects .
- ¹⁹F NMR : Singlets at δ -110 to -115 ppm for para-fluorine groups .
- FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) stretches.
- HRMS : Use ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine .
Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian DFT for NMR shifts) .
Advanced: How can crystallographic data discrepancies in fluorobenzoyl-substituted phenols be resolved?
Methodological Answer :
Contradictions in reported crystal structures (e.g., bond angles, packing motifs) arise from:
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. DCM) to isolate different forms .
- Data Refinement : Apply Rietveld refinement to powder XRD data or Hirshfeld surface analysis for single-crystal datasets to resolve ambiguities in hydrogen bonding or torsional angles .
- Cross-Validation : Compare experimental data with DFT-optimized geometries (e.g., using ORCA or Gaussian) to assess conformational stability .
Case Study : In 3,5-bis(4-fluorophenyl)pyrazole derivatives, discrepancies in dihedral angles were resolved by re-measuring cell parameters at low temperature (100 K) to reduce thermal motion artifacts .
Advanced: What computational strategies predict electronic properties of this compound?
Q. Methodological Answer :
- DFT Calculations :
- Solvent Effects : Use PCM models to simulate solvatochromism in polar aprotic solvents (e.g., acetonitrile).
- Correlation with Experiment : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values. Adjust basis sets (e.g., CAM-B3LYP for charge-transfer transitions) .
Validation : Match Mulliken charge distributions with electrostatic potential maps from X-ray charge density analysis .
Basic: How should solubility studies for this compound be designed?
Q. Methodological Answer :
- Solvent Selection : Test solvents with varying polarity (e.g., water, ethanol, DMSO, hexane). Fluorinated aromatics often show higher solubility in halogenated solvents (e.g., chloroform) due to π-π interactions .
- Quantitative Analysis :
- Use Hansen Solubility Parameters (δD, δP, δH) to predict miscibility.
- Conduct shake-flask experiments at 25°C, measuring saturation concentration via UV-Vis (λmax ~270 nm for phenolic derivatives).
- Temperature Dependence : Perform van’t Hoff analysis (ln S vs. 1/T) to determine enthalpy of dissolution .
Note : Account for protonation equilibria in aqueous buffers (pKa determination via potentiometric titration) .
Advanced: What approaches are used in SAR studies for fluorinated phenolic derivatives?
Q. Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) at the 3,5-positions. Assess bioactivity (e.g., antimicrobial, enzyme inhibition) via in vitro assays .
- Steric/Electronic Analysis :
- Data Integration : Combine crystallographic data (e.g., ligand-protein complexes) with molecular dynamics simulations to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
